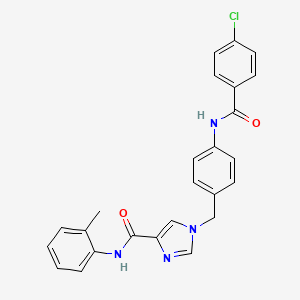
2-(4-fluorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as FPhPa, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is synthesized using a specific method that involves the use of various reagents and solvents. The mechanism of action of FPhPa is not yet fully understood, but it has been shown to have various biochemical and physiological effects that make it a promising candidate for further research. In
Applications De Recherche Scientifique
Anti-inflammatory and Anticonvulsant Activities
Research has identified derivatives of the specified compound that exhibit significant anti-inflammatory and anticonvulsant activities. For instance, derivatives synthesized by reacting pyrazole with substituted acetamides showed notable anti-inflammatory properties, with some compounds demonstrating significant activity in standard assays (Sunder & Maleraju, 2013). Another study focused on the synthesis and evaluation of new amides derived from pyrrolidin-1-yl-acetic acid, revealing their protective effects in models of epilepsy, alongside significant analgesic activity in pain models (Obniska et al., 2015).
Synthesis of Fluorinated Derivatives for Receptor Modulation
The compound has been used as a basis for synthesizing fluorinated derivatives aimed at modulating receptor activity. A notable example includes the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, which involved catalytic hydrogenation and ozonation to create intermediates in the synthesis of targeted receptor modulators (Kuznecovs et al., 2020).
Development of Anticancer and Antimicrobial Agents
The compound's derivatives have also been investigated for their anticancer and antimicrobial potential. Research into 5-oxopyrrolidine derivatives has shown promising results against specific cancer cell lines and multidrug-resistant bacterial strains, indicating the compound's utility in developing new anticancer and antimicrobial therapies (Kairytė et al., 2022).
Pharmacological Characterization
Furthermore, pharmacological characterization of related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has demonstrated its high affinity for κ-opioid receptors, showcasing its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYSLFYWBFJWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

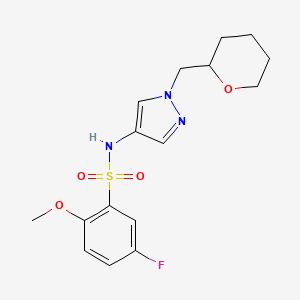
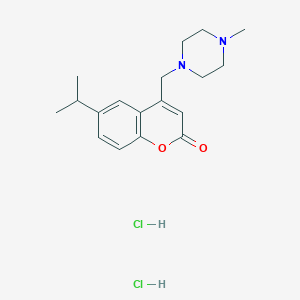
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2809026.png)
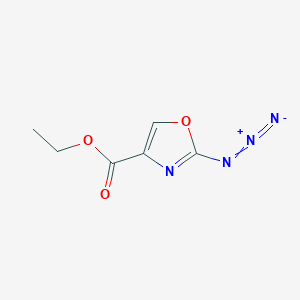
![4-cyano-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)
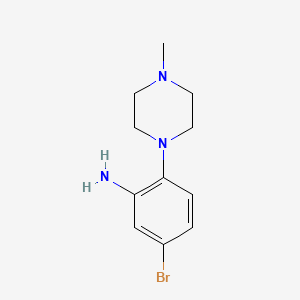

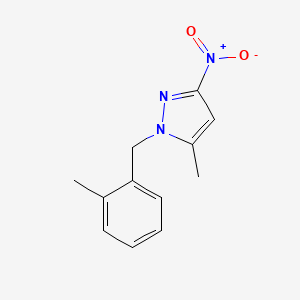
![1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B2809037.png)
![1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2809038.png)
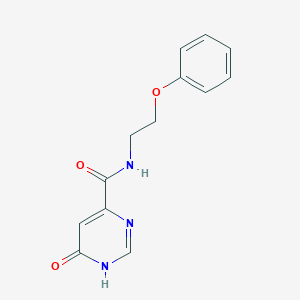
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclopentylacetamide](/img/structure/B2809041.png)

